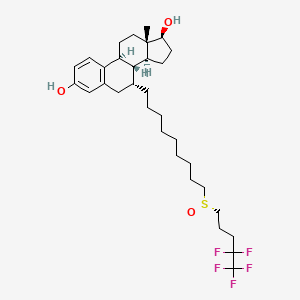

Fulvestrant (R enantiomer)

Description

BenchChem offers high-quality Fulvestrant (R enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fulvestrant (R enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C32H47F5O3S |

|---|---|

Poids moléculaire |

606.8 g/mol |

Nom IUPAC |

(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(R)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41-/m1/s1 |

Clé InChI |

VWUXBMIQPBEWFH-CIAKRVSBSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCC[S@@](=O)CCCC(C(F)(F)F)(F)F |

SMILES canonique |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fulvestrant's R-Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fulvestrant is a pivotal therapy for hormone receptor-positive breast cancer, functioning as a selective estrogen receptor degrader (SERD). It is administered as a mixture of two diastereomers, the R- and S-enantiomers, which are epimeric at the sulfoxide moiety. Preclinical in vitro studies have indicated that these two diastereomers are equally potent from a pharmacological standpoint[1]. This guide delineates the core mechanism of action, leveraging the extensive data available for the fulvestrant mixture to describe the activity of the R-enantiomer. The mechanism involves high-affinity binding to the estrogen receptor (ER), subsequent inhibition of receptor dimerization and nuclear localization, and ultimately, the promotion of ER protein degradation through the ubiquitin-proteasome pathway. This dual action of antagonism and degradation results in a comprehensive shutdown of estrogen-mediated signaling pathways crucial for tumor growth.

Quantitative Data Summary

The following tables summarize key quantitative data for Fulvestrant, representing the activity of the diastereomeric mixture.

Table 1: Receptor Binding and Potency

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ER Antagonism) | 9.4 nM | Cell-free assay | [2] |

| Relative Binding Affinity (RBA) for ERα | 89% (of Estradiol) | Not specified | [3] |

| IC50 (Inhibition of MCF-7 cell growth) | 0.29 nM | MCF-7 |

Table 2: Estrogen Receptor Degradation

| Treatment | ERα Degradation | Time Point | Cell Line | Reference |

| Fulvestrant (100 nM) | Significant reduction | 6 hours | MCF-7 | |

| Fulvestrant (1 µM) | ~50% reduction | 1 hour | LCC9 | |

| Fulvestrant (20 nM) | ~80% degradation | 72 hours | MCF7 |

Core Mechanism of Action: A Stepwise Breakdown

The R-enantiomer of Fulvestrant, in concert with the S-enantiomer, exerts its therapeutic effect through a multi-faceted disruption of estrogen receptor signaling.

Competitive Binding to the Estrogen Receptor

Fulvestrant is a structural analogue of estradiol and competes with endogenous estrogen for binding to the ligand-binding domain (LBD) of the estrogen receptor, primarily ERα. This binding is characterized by high affinity, effectively blocking the receptor from adopting an active conformation upon estrogen binding.

Impairment of Receptor Dimerization and Nuclear Translocation

Upon ligand binding, the estrogen receptor typically undergoes a conformational change that facilitates its dimerization. Fulvestrant-bound ER monomers are sterically hindered, which impairs their ability to form stable dimers. This disruption is a critical step in preventing the receptor from translocating to the nucleus and binding to estrogen response elements (EREs) on target genes.

Induction of Estrogen Receptor Degradation

The conformational change induced by Fulvestrant binding renders the ER protein unstable. This altered structure is recognized by the cellular protein quality control machinery, leading to the ubiquitination of the receptor. Poly-ubiquitinated ER is then targeted for degradation by the 26S proteasome. This active degradation of the receptor is a hallmark of SERDs and distinguishes them from selective estrogen receptor modulators (SERMs) like tamoxifen, which primarily act as competitive antagonists.

Inhibition of Transcriptional Activity

By preventing ER dimerization, nuclear localization, and promoting its degradation, Fulvestrant effectively abrogates the transcription of estrogen-responsive genes. These genes encode for proteins involved in cell proliferation, survival, and angiogenesis, all of which are critical for tumor growth. Studies have shown that Fulvestrant-bound ER that does manage to enter the nucleus is transcriptionally inactive due to the disruption of both activation function 1 (AF1) and 2 (AF2) domains.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize the mechanism of action of SERDs like Fulvestrant.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.

Methodology:

-

Preparation of Cytosol: Uteri from immature female rats are homogenized in ice-cold Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors.

-

Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (e.g., Fulvestrant R-enantiomer).

-

Incubation: The reaction mixtures are incubated at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry is added to each tube to adsorb the receptor-ligand complexes. The HAP is then washed to remove unbound radiolabeled estradiol.

-

Quantification: The radioactivity of the HAP pellet, representing the amount of bound radiolabeled estradiol, is measured by liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis. The relative binding affinity (RBA) is then calculated relative to the IC50 of unlabeled estradiol.

Western Blot for ERα Degradation

Objective: To quantify the degradation of ERα protein in response to treatment with a test compound.

Methodology:

-

Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are cultured to 70-80% confluency. The cells are then treated with the test compound (e.g., Fulvestrant R-enantiomer) at various concentrations and for different time points. A vehicle control (e.g., DMSO) is also included.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane is often stripped and re-probed with an antibody for a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading.

-

Densitometry Analysis: The intensity of the ERα bands is quantified using image analysis software and normalized to the loading control.

Estrogen Response Element (ERE) Luciferase Reporter Assay

Objective: To measure the effect of a test compound on the transcriptional activity of the estrogen receptor.

Methodology:

-

Cell Transfection: A suitable cell line (e.g., MCF-7 or T47D) is transiently or stably transfected with a reporter plasmid containing multiple copies of an estrogen response element (ERE) upstream of a minimal promoter driving the expression of a luciferase gene. A control plasmid expressing Renilla luciferase under a constitutive promoter can be co-transfected for normalization.

-

Cell Treatment: The transfected cells are treated with estrogen (e.g., 17β-estradiol) to induce ER-mediated transcription, in the presence or absence of the test compound (e.g., Fulvestrant R-enantiomer) at various concentrations.

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The results are expressed as a percentage of the maximal response induced by estradiol alone.

Conclusion

The R-enantiomer of Fulvestrant, as a component of the clinically used diastereomeric mixture, is a potent selective estrogen receptor degrader. Its mechanism of action is characterized by a dual blockade of the estrogen signaling pathway: competitive antagonism of the estrogen receptor and active promotion of its degradation. This comprehensive inhibition of ER-mediated transcription underlies its efficacy in the treatment of hormone receptor-positive breast cancer. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel SERDs with improved pharmacological properties.

References

- 1. Discovery of Palazestrant (OP-1250), a Potent and Orally Bioavailable Complete Estrogen Receptor Antagonist (CERAN) and Selective Estrogen Receptor Degrader (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of fluorination on the pharmacological profile of 11beta isomers of fulvestrant in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Fulvestrant's R-Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvestrant is a pivotal therapeutic agent in the management of hormone receptor-positive breast cancer. As a selective estrogen receptor degrader (SERD), its mechanism of action is distinct from that of selective estrogen receptor modulators (SERMs). Fulvestrant is a stereochemically complex molecule, administered as a mixture of two diastereomers at the sulfoxide position. This technical guide provides an in-depth exploration of the biological activity of Fulvestrant, with a focus on its enantiomeric properties. While the commercially available formulation is a mixture, this guide consolidates the current understanding of its overall activity, including its potent estrogen receptor antagonism and its ability to induce degradation of the estrogen receptor alpha (ERα). Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are provided to support further research and development in this area.

Introduction

Fulvestrant (ICI 182,780) is a steroidal estrogen receptor (ER) antagonist used in the treatment of hormone receptor (HR)-positive metastatic breast cancer, particularly in postmenopausal women who have progressed on other anti-estrogen therapies.[1][2] Its chemical structure is analogous to 17β-estradiol but features a 7α-alkylsulfinyl side chain that is crucial for its unique mechanism of action.[3] This side chain is also the source of its stereoisomerism, as the sulfur atom is a chiral center. Consequently, Fulvestrant exists as two diastereomers, often referred to as sulfoxide A and sulfoxide B. The commercially available drug, Faslodex®, is a mixture of these two diastereomers.[4]

This guide will delve into the biological activity of Fulvestrant, with a particular focus on the implications of its stereochemistry. While publicly available literature does not currently provide a direct quantitative comparison of the biological activities of the individual R and S enantiomers (sulfoxide diastereomers), this document will present the robust data available for the Fulvestrant mixture and provide the experimental context necessary to conduct such comparative studies.

Mechanism of Action: A Selective Estrogen Receptor Degrader (SERD)

Fulvestrant's primary mechanism of action is as a selective estrogen receptor degrader (SERD).[5] This distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen, which act as competitive inhibitors but can also have partial agonist effects in some tissues.[5]

The key steps in Fulvestrant's mechanism of action are:

-

High-Affinity Binding to ERα: Fulvestrant binds to the estrogen receptor alpha (ERα) with a high affinity, comparable to that of estradiol, thereby competitively inhibiting the binding of the endogenous estrogen.[3]

-

Inhibition of Receptor Dimerization: Upon binding, Fulvestrant induces a conformational change in the ERα that impairs its ability to dimerize.[5][6]

-

Disruption of Nuclear Localization: The altered conformation and lack of dimerization prevent the ERα from translocating to the nucleus.[6]

-

Induction of ERα Degradation: The Fulvestrant-ERα complex is unstable and is recognized by the cellular machinery for protein degradation. This leads to the accelerated degradation of ERα via the ubiquitin-proteasome pathway.[5]

-

Abrogation of Estrogen Signaling: By eliminating the ERα protein, Fulvestrant effectively shuts down both genomic and non-genomic estrogen signaling pathways, leading to the inhibition of tumor growth.[5][7]

This complete antagonism, devoid of agonist activity, makes Fulvestrant a critical option for patients who have developed resistance to SERMs.[7]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of the commercially available Fulvestrant (diastereomeric mixture). As of the date of this publication, specific quantitative data comparing the individual R and S enantiomers (sulfoxide diastereomers A and B) is not available in the peer-reviewed literature.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Assay Type | Value | Reference |

| Fulvestrant (mixture) | ERα | Competitive Binding | IC50 = 9.4 nM | [8] |

| Fulvestrant (mixture) | ERα | Relative Binding Affinity | 89% of Estradiol | [3] |

Table 2: In Vitro Efficacy in Breast Cancer Cell Lines

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| Fulvestrant (mixture) | MCF-7 | Proliferation | Inhibition | 80% reduction in cell numbers | [3] |

| Fulvestrant (mixture) | MCF-7 | Cell Cycle | G0/G1 Arrest | Increased proportion of cells | [3] |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of Fulvestrant enantiomers for the estrogen receptor alpha (ERα) by measuring their ability to compete with a radiolabeled ligand.

Materials:

-

Recombinant human ERα

-

[3H]-Estradiol (radioligand)

-

Fulvestrant R-enantiomer, S-enantiomer, and mixture

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the Fulvestrant enantiomers and the unlabeled estradiol (for standard curve) in the assay buffer.

-

In microcentrifuge tubes, combine a fixed concentration of recombinant ERα and [3H]-Estradiol (e.g., 0.5 nM).

-

Add varying concentrations of the test compounds (Fulvestrant enantiomers) or unlabeled estradiol to the tubes. Include a control with no competitor (total binding) and a control with a large excess of unlabeled estradiol (non-specific binding).

-

Incubate the mixture for a defined period (e.g., 18-24 hours) at 4°C to reach equilibrium.

-

To separate bound from free radioligand, add ice-cold dextran-coated charcoal suspension to each tube.

-

Incubate for 15 minutes on ice with occasional vortexing. The charcoal adsorbs the free [3H]-Estradiol.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing the ERα-bound [3H]-Estradiol) to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the competitor and plot the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

MCF-7 Cell Proliferation Assay

Objective: To assess the anti-proliferative efficacy of Fulvestrant enantiomers on an estrogen-dependent breast cancer cell line.

Materials:

-

MCF-7 human breast cancer cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Phenol red-free medium with charcoal-stripped FBS (to remove estrogens)

-

Fulvestrant R-enantiomer, S-enantiomer, and mixture

-

Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Culture MCF-7 cells in standard medium.

-

For the assay, switch the cells to phenol red-free medium with charcoal-stripped FBS for 48-72 hours to induce estrogen deprivation.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of the Fulvestrant enantiomers in the estrogen-deprived medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., estradiol) to confirm estrogen responsiveness.

-

Incubate the plates for 5-7 days.

-

At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 2-4 hours for MTT).

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control and plot the data to determine the EC50 value (the concentration of the compound that causes 50% of the maximal inhibition of cell proliferation).

Western Blot Analysis of ERα Degradation

Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with Fulvestrant enantiomers.

Materials:

-

MCF-7 or T47D breast cancer cell lines

-

Fulvestrant R-enantiomer, S-enantiomer, and mixture

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Primary antibodies: anti-ERα and anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with different concentrations of the Fulvestrant enantiomers for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control. Calculate the percentage of ERα degradation relative to the vehicle control.

Conclusion and Future Directions

Fulvestrant is a potent SERD that represents a cornerstone of endocrine therapy for HR-positive advanced breast cancer. Its unique mechanism of inducing ERα degradation provides a significant advantage, particularly in the context of resistance to other anti-estrogen therapies. While the currently available form of Fulvestrant is a mixture of diastereomers, a thorough understanding of the specific contribution of each enantiomer to the overall biological activity is a critical area for future research.

The experimental protocols provided in this guide offer a framework for conducting direct, quantitative comparisons of the R and S enantiomers of Fulvestrant. Such studies are essential to:

-

Determine if one enantiomer is significantly more potent in ERα binding and degradation.

-

Assess whether there are differences in the anti-proliferative efficacy of the enantiomers.

-

Explore potential differences in off-target effects or metabolism.

Answering these questions could pave the way for the development of a stereochemically pure formulation of Fulvestrant, potentially offering an improved therapeutic index. Further investigation into the nuanced interactions of each enantiomer with the ERα and its downstream signaling pathways will undoubtedly provide valuable insights for the design of next-generation endocrine therapies.

References

- 1. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]

- 7. Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Estrogen Receptor Binding of Fulvestrant's R-enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant, a pivotal therapeutic agent in the management of hormone receptor-positive breast cancer, is a selective estrogen receptor (ER) downregulator (SERD). It competitively binds to the estrogen receptor, leading to its degradation and thereby abrogating estrogen-mediated signaling pathways.[1][2] Fulvestrant is a racemic mixture, comprising two enantiomers: the R-enantiomer and the S-enantiomer. This technical guide provides a focused examination of the binding characteristics of the R-enantiomer of fulvestrant to the estrogen receptor, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of fulvestrant and its enantiomers to the estrogen receptor is a critical determinant of its pharmacological activity. While much of the literature refers to fulvestrant as a single entity, some sources provide data that help to elucidate the specific contribution of the R-enantiomer.

| Compound | Receptor | Assay Type | Value | Reference |

| Fulvestrant (racemate) | Estrogen Receptor | Competitive Binding | 89% of Estradiol's affinity | [Wakeling & Bowler, 1987][3] |

| Fulvestrant (ICI 182,780) | Estrogen Receptor | Cell-free | IC50: 0.94 nM | [4] |

| Fulvestrant (ICI 182,780) | Estrogen Receptor | Not Specified | IC50: 9.4 nM | [5] |

| Fulvestrant R-enantiomer | Estrogen Receptor | Not Specified | IC50: 9.4 nM | [6] |

| Fulvestrant (ICI 182,780) | MCF-7 cells | Growth Inhibition | IC50: 0.29 nM | [4][7] |

| Fulvestrant-3 Boronic Acid (ZB716) | ERα | Competitive Displacement | IC50: 4.1 nM | [8] |

| Fulvestrant (in ZB716 study) | ERα | Competitive Displacement | IC50: 3.0 nM | [8] |

Note: The IC50 value of 9.4 nM is cited for both the R-enantiomer and the general fulvestrant compound by different commercial suppliers, suggesting this value may pertain to the racemic mixture.

Signaling Pathways and Mechanism of Action

Fulvestrant exerts its potent anti-estrogenic effects through a multi-faceted mechanism that fundamentally disrupts estrogen receptor signaling. Upon binding to the ER, fulvestrant induces a conformational change that, unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, leads to complete antagonism.[9]

The primary mechanisms of action include:

-

Inhibition of Dimerization: Fulvestrant binding to the ER monomer prevents the receptor from forming the homodimers necessary for its transcriptional activity.[1]

-

Impaired Nuclear Localization: The fulvestrant-ER complex exhibits impaired translocation into the nucleus, where the ER would typically bind to estrogen response elements (EREs) on DNA.[10]

-

Accelerated Proteasomal Degradation: Fulvestrant binding marks the estrogen receptor for degradation via the ubiquitin-proteasome pathway.[9][11] This leads to a significant reduction in the cellular levels of ER protein, effectively silencing estrogen-mediated gene transcription.

The following diagram illustrates the estrogen receptor signaling pathway and the points of intervention by the fulvestrant R-enantiomer.

Caption: Estrogen Receptor Signaling and Fulvestrant Inhibition.

The subsequent diagram details the process of ER degradation induced by fulvestrant.

Caption: Fulvestrant-Induced ER Degradation Pathway.

Experimental Protocols

The determination of binding affinity for the fulvestrant R-enantiomer to the estrogen receptor typically involves competitive radioligand binding assays or biophysical techniques like surface plasmon resonance (SPR).

Competitive Radioligand Binding Assay

This method measures the ability of a non-labeled compound (the "competitor," e.g., fulvestrant R-enantiomer) to displace a radiolabeled ligand (e.g., [³H]-estradiol) from the estrogen receptor.

1. Preparation of Materials:

- Receptor Source: Purified recombinant human ERα or ERβ, or cytosol preparations from ER-positive cells (e.g., MCF-7) or tissues (e.g., rat uterus).

- Radioligand: High specific activity [³H]-17β-estradiol.

- Competitors: Unlabeled 17β-estradiol (for standard curve) and fulvestrant R-enantiomer.

- Assay Buffer: Tris-HCl or phosphate buffer at physiological pH, often containing additives to reduce non-specific binding.

- Scintillation Cocktail.

2. Assay Procedure:

- A fixed concentration of the estrogen receptor preparation and the radioligand are incubated in the assay buffer.

- Increasing concentrations of the unlabeled competitor (fulvestrant R-enantiomer) are added to the incubation mixture.

- The mixture is incubated to allow binding to reach equilibrium.

- Receptor-bound radioligand is separated from free radioligand, typically by vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.

- The filters are washed with ice-cold buffer to remove unbound radioligand.

- The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

- The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

- The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd (dissociation constant) of the radioligand.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Caption: Competitive Radioligand Binding Assay Workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

1. Preparation of Materials:

- SPR Instrument and Sensor Chip: A biosensor with a gold-coated sensor chip (e.g., CM5 chip).

- Ligand: Purified estrogen receptor (ERα or ERβ) to be immobilized on the sensor chip.

- Analyte: Fulvestrant R-enantiomer in a suitable running buffer.

- Running Buffer: A buffer system that mimics physiological conditions and minimizes non-specific binding.

2. Assay Procedure:

- The estrogen receptor is immobilized onto the surface of the sensor chip.

- A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.

- The fulvestrant R-enantiomer (analyte) is injected at various concentrations over the sensor surface.

- The binding of the analyte to the immobilized ligand is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

- The dissociation of the complex is monitored by flowing the running buffer over the chip after the analyte injection.

- The sensor surface is regenerated to remove the bound analyte for subsequent injections.

3. Data Analysis:

- The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model.

- The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd to ka (Kd = kd/ka).

Conclusion

The R-enantiomer of fulvestrant is a potent antagonist of the estrogen receptor, playing a crucial role in the therapeutic efficacy of this SERD. While precise, peer-reviewed quantitative binding data specifically for the R-enantiomer remains somewhat elusive in publicly accessible literature, available information suggests a high-affinity interaction, likely in the nanomolar to sub-nanomolar range. Its mechanism of action, involving the inhibition of ER dimerization, impaired nuclear localization, and promotion of proteasomal degradation, provides a comprehensive blockade of estrogen-driven signaling pathways. The experimental protocols detailed herein offer standardized methods for the further characterization of the binding kinetics and affinity of the fulvestrant R-enantiomer and other novel ER-targeting compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The antiestrogen ICI 182,780 inhibits proliferation of human breast cancer cells by interfering with multiple, sequential estrogen-regulated processes required for cell cycle completion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. rndsystems.com [rndsystems.com]

- 8. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. api.pageplace.de [api.pageplace.de]

An In-Depth Technical Guide to the Chemical Properties of the Fulvestrant R Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant is a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer. As a selective estrogen receptor degrader (SERD), its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and subsequent downregulation of estrogen signaling pathways.[1][2] Fulvestrant is a complex molecule with multiple stereocenters, including a chiral sulfur atom, which gives rise to two enantiomers: the R and S enantiomers. This technical guide provides a comprehensive overview of the chemical properties of the Fulvestrant R enantiomer, focusing on its synthesis, characterization, and stability.

Chemical and Physical Properties

The R enantiomer of Fulvestrant possesses specific physicochemical properties that are crucial for its formulation, stability, and biological activity. While data for the diastereomeric mixture is more commonly reported, this section focuses on the properties of the R enantiomer where available.

| Property | Value | References |

| IUPAC Name | (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(R)-(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | [3] |

| CAS Number | 1807900-80-6 | [4] |

| Molecular Formula | C₃₂H₄₇F₅O₃S | [3] |

| Molecular Weight | 606.77 g/mol | [3] |

| Melting Point | 104-106 °C (for the diastereomeric mixture) | [5] |

| Appearance | White to off-white solid powder | [5] |

| Solubility | Soluble in ethanol (~20 mg/ml), DMSO (~260 mg/mL), and dimethylformamide (~20 mg/ml). | [5][6] |

| Storage | Store at -20°C for long-term stability. | [6] |

Stereochemistry and Synthesis

The stereochemistry of Fulvestrant, particularly at the sulfoxide group, is a critical aspect of its chemical identity. The synthesis of a specific enantiomer requires stereoselective methods to control the configuration at the sulfur atom.

A general synthetic approach to Fulvestrant involves several key steps, including the stereoselective 1,6-addition of an organocuprate to a steroidal dienone.[5][8] The synthesis of the specific R enantiomer would necessitate a chiral auxiliary or a stereoselective oxidation step to control the stereochemistry of the sulfoxide.

Below is a generalized workflow for the synthesis of Fulvestrant, highlighting the critical step for introducing the chiral side chain.

Experimental Protocols

Chiral Separation of Fulvestrant Enantiomers by HPLC

The separation of the R and S enantiomers of Fulvestrant is essential for their individual characterization and to determine enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice for this purpose.[9][10]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALPAK® AD-H).[9]

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or 1-propanol. A typical starting ratio is 85:15 (v/v).[9]

-

Column Temperature: Maintained at approximately 30-35°C.[9][10]

-

Sample Preparation: Dissolve the Fulvestrant sample in a mixture of the mobile phase solvents.

Workflow for Chiral HPLC Separation:

Stability-Indicating HPLC Method

To assess the stability of the Fulvestrant R enantiomer, a stability-indicating HPLC method is required. This method should be able to separate the active pharmaceutical ingredient (API) from its degradation products.[1][11]

Methodology for Forced Degradation Studies:

-

Acid and Base Hydrolysis: Expose a solution of the Fulvestrant R enantiomer to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature.

-

Oxidative Degradation: Treat a solution of the enantiomer with an oxidizing agent, such as 30% hydrogen peroxide.[1]

-

Thermal Degradation: Expose the solid enantiomer or a solution to high temperatures.

-

Photodegradation: Expose a solution of the enantiomer to UV light.

HPLC Analysis of Degradation Samples:

-

Column: A reverse-phase C18 column.[11]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 1% orthophosphoric acid) and an organic solvent like methanol or acetonitrile.[1][11]

-

Flow Rate: Typically 1.0 mL/min.[11]

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb, for example, 243 nm.[12]

Signaling Pathways Affected by Fulvestrant

Fulvestrant exerts its therapeutic effect by disrupting estrogen receptor signaling. This involves both genomic and non-genomic pathways. The binding of Fulvestrant to the estrogen receptor leads to a conformational change that prevents its dimerization and nuclear translocation, ultimately resulting in the degradation of the receptor via the proteasome pathway.[1][2]

Simplified Estrogen Receptor Signaling Pathway and Fulvestrant's Mechanism of Action:

Conclusion

The Fulvestrant R enantiomer is a key component of the active drug substance. Its specific chemical and physical properties, while not as extensively documented as the diastereomeric mixture, are critical to its function. This guide provides a foundational understanding of its synthesis, characterization, and mechanism of action. Further research into the specific properties of the individual R and S enantiomers will provide a more complete picture of their respective contributions to the overall therapeutic effect and safety profile of Fulvestrant. The experimental protocols outlined here offer a starting point for researchers and drug development professionals working with this important therapeutic agent.

References

- 1. Supercritical fluid (carbon dioxide) based ultra performance convergence chromatography for the separation and determination of fulvestrant diastereomers - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. CN114685593A - Fulvestrant preparation method and intermediate thereof - Google Patents [patents.google.com]

- 3. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]

- 7. data.epo.org [data.epo.org]

- 8. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]

- 10. ijrar.org [ijrar.org]

- 11. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Fulvestrant R Enantiomer: A Deep Dive into its Function as a Selective Estrogen Receptor Degrader (SERD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant, a pivotal therapy in the management of hormone receptor-positive (HR+) breast cancer, is a selective estrogen receptor degrader (SERD). It functions by not only antagonizing the estrogen receptor alpha (ERα) but also by promoting its degradation. Fulvestrant is a chiral molecule, existing as two enantiomers: the R enantiomer and the S enantiomer. Emerging evidence suggests that the pharmacological activity of fulvestrant primarily resides in the R enantiomer, making it a subject of significant interest in the development of next-generation endocrine therapies. This technical guide provides a comprehensive overview of the fulvestrant R enantiomer, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols.

Core Mechanism of Action: ERα Antagonism and Degradation

The fulvestrant R enantiomer exerts its potent anti-tumor effects through a dual mechanism of action that targets the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers.

Firstly, it acts as a competitive antagonist, binding to the ligand-binding domain (LBD) of ERα with high affinity. This binding competitively inhibits the binding of the natural ligand, 17β-estradiol, preventing the receptor from adopting an active conformation.

Secondly, and what defines it as a SERD, the binding of the fulvestrant R enantiomer induces a conformational change in the ERα protein. This altered conformation renders the receptor unstable, marking it for degradation via the ubiquitin-proteasome pathway. This leads to a significant reduction in the cellular levels of ERα, effectively shutting down estrogen-mediated signaling pathways that drive tumor growth.

Quantitative Biological Data

The following tables summarize the key quantitative parameters that define the activity of the fulvestrant R enantiomer. It is important to note that while the R enantiomer is considered the biologically active form, much of the publicly available data for fulvestrant does not differentiate between the enantiomers and may refer to the racemic mixture. The data presented here is attributed to the R enantiomer where specified in the literature.

| Parameter | Value | Cell Line/System | Reference(s) |

| ERα Binding Affinity | |||

| IC50 (Antagonist Activity) | 9.4 nM | Estrogen Receptor | |

| Anti-proliferative Activity | |||

| IC50 | 0.714 µM | MCF-7 | [1] |

| IC50 | 2.168 µM | T47D | [1] |

| IC50 | 0.8 nM | MCF-7 | [2] |

| ERα Degradation | |||

| DC50 (MCF-7) | ~0.01-0.05 µM | MCF-7 | [3] |

| DC50 (T-47D) | ~0.01-0.05 µM | T-47D | [3] |

Table 1: In Vitro Activity of Fulvestrant R Enantiomer

Signaling Pathways and Experimental Workflows

Signaling Pathway of Fulvestrant-Induced ERα Degradation

The degradation of ERα induced by the fulvestrant R enantiomer is a complex process mediated by the cellular protein degradation machinery. The following diagram illustrates the key steps in this pathway.

Caption: Fulvestrant R Enantiomer-Induced ERα Degradation Pathway.

Experimental Workflow for Characterizing a SERD

The following diagram outlines a typical experimental workflow to characterize the activity of a compound like the fulvestrant R enantiomer as a SERD.

References

- 1. Drug: Fulvestrant - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 2. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Fulvestrant's Biologically Active Enantiomer on Breast Cancer Cells: A Technical Overview

Introduction

Fulvestrant is a potent therapeutic agent in the treatment of hormone receptor-positive breast cancer. It functions as a selective estrogen receptor degrader (SERD), exhibiting a dual mechanism of action that involves both antagonizing and promoting the degradation of the estrogen receptor (ER). While Fulvestrant is used clinically as a mixture of stereoisomers, extensive research has elucidated its significant in vitro effects on breast cancer cell lines. This technical guide synthesizes the available data on the in vitro activity of Fulvestrant, with the understanding that the biological effects are primarily attributed to its active enantiomer, widely regarded as the R enantiomer.

It is important to note that while the R and S enantiomers of Fulvestrant are chemically distinct, publicly available scientific literature does not currently provide a direct comparative analysis of their individual in vitro effects on breast cancer cells. The majority of studies have been conducted using the racemic mixture. Therefore, the data presented herein reflects the activity of "Fulvestrant" as a whole, which is driven by its active enantiomeric component.

Quantitative Data Summary

The in vitro efficacy of Fulvestrant has been quantified across various breast cancer cell lines, primarily focusing on its impact on cell viability and estrogen receptor binding.

| Parameter | Cell Line | Value | Assay Type |

| IC50 (ER Antagonism) | Cell-free | 9.4 nM[1] | Estrogen Receptor Binding Assay |

| IC50 (Cell Growth Inhibition) | MCF-7 | 0.29 nM | Cell Proliferation Assay |

Mechanism of Action: Estrogen Receptor Antagonism and Degradation

Fulvestrant's primary mode of action is its interaction with the estrogen receptor alpha (ERα). Upon binding, it potently antagonizes the receptor, preventing its activation by endogenous estrogens. Furthermore, the binding of Fulvestrant induces a conformational change in the ERα, leading to the receptor's ubiquitination and subsequent degradation by the proteasome. This dual action effectively diminishes the cellular levels of ERα, thereby abrogating estrogen-mediated signaling pathways that drive tumor growth.

Below is a diagram illustrating the proposed signaling pathway affected by Fulvestrant.

Caption: Mechanism of Fulvestrant in breast cancer cells.

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to characterize the effects of Fulvestrant on breast cancer cells.

Cell Viability/Proliferation Assay (e.g., MTT or SRB Assay)

This assay is used to determine the concentration of Fulvestrant that inhibits cell growth by 50% (IC50).

Workflow Diagram:

Caption: Workflow for a typical cell viability assay.

Methodology:

-

Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Fulvestrant. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 72 to 120 hours.

-

Staining: After incubation, a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Sulforhodamine B (SRB) is added to each well.

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Analysis: The absorbance values are normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.

Western Blot for Estrogen Receptor Degradation

This technique is used to visualize and quantify the reduction in ERα protein levels following treatment with Fulvestrant.

Workflow Diagram:

Caption: Workflow for Western blot analysis of ERα degradation.

Methodology:

-

Cell Treatment and Lysis: Breast cancer cells are treated with Fulvestrant for various time points. After treatment, cells are lysed to release total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured. The intensity of the bands corresponding to ERα is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

This assay is used to quantify the induction of apoptosis (programmed cell death) in breast cancer cells following treatment with Fulvestrant.

Workflow Diagram:

Caption: Workflow for an Annexin V/PI apoptosis assay.

Methodology:

-

Cell Treatment: Breast cancer cells are treated with Fulvestrant for a specified duration.

-

Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and then stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

-

Data Analysis: The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are quantified.

Conclusion

The in vitro data for Fulvestrant robustly demonstrates its efficacy in inhibiting the growth of estrogen receptor-positive breast cancer cells. Its dual mechanism of ER antagonism and degradation provides a comprehensive blockade of estrogen-driven signaling. While the specific contributions of the R and S enantiomers have not been fully detailed in publicly accessible literature, the potent activity of the clinically used Fulvestrant mixture is well-established. Further research delineating the individual activities of the enantiomers would provide a more complete understanding of its structure-activity relationship and could potentially inform the development of future SERDs.

References

The Enantiomeric Landscape of Fulvestrant: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvestrant, a cornerstone in the treatment of hormone receptor-positive breast cancer, is a selective estrogen receptor degrader (SERD) with a unique mechanism of action. Unlike selective estrogen receptor modulators (SERMs), fulvestrant acts as a pure antiestrogen, devoid of agonist activity, by binding to the estrogen receptor (ER) and promoting its degradation.[1] This technical guide provides an in-depth exploration of the discovery and development of Fulvestrant, with a specific focus on its stereochemistry. Commercially available Fulvestrant is a mixture of two diastereomers, arising from a stereogenic center at the sulfur atom in its side chain. This guide will detail the synthesis of the diastereomeric mixture, methods for their analytical separation, and discuss their pharmacological properties. Furthermore, it will elucidate the estrogen receptor signaling pathway targeted by Fulvestrant and provide detailed experimental protocols for key assays relevant to its development.

Introduction: The Advent of a Pure Antiestrogen

The development of Fulvestrant stemmed from a medicinal chemistry strategy aimed at modifying the 7α-position of estradiol to create a compound with pure antiestrogenic effects.[2] This led to the synthesis of a molecule that not only competitively binds to the estrogen receptor with high affinity but also induces a conformational change that marks the receptor for proteasomal degradation.[1] This dual action of receptor blockade and degradation distinguishes Fulvestrant from earlier antiestrogen therapies.[1]

Fulvestrant is chemically designated as 7α-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17β-diol. The presence of a sulfoxide group in the side chain introduces a chiral center, resulting in the existence of two diastereomers, designated as sulfoxide A and sulfoxide B.[1][3] Preclinical in vitro models have indicated that these two diastereomers are equally pharmacologically potent.[3]

Synthesis and Manufacturing

The synthesis of Fulvestrant is a multi-step process, with several patented routes. A general overview of a common synthetic pathway is presented below.

Experimental Protocol: Synthesis of Fulvestrant

This protocol is a composite of information from various patented synthesis routes and is intended for informational purposes.

Step 1: Preparation of 7α-(9-hydroxynonyl)estra-1,3,5(10)-triene-3,17β-diol

-

To a stirred solution of 17β-acetoxy-7α-(9-acetoxynonyl)estra-1,3,5(10)-triene-3-ol (Diacetate VIII) (10 g, 20.08 mmol) in methanol (100 mL), add 6N sodium hydroxide solution (20.1 mL, 120.5 mmol).

-

Stir the mixture at room temperature for 120 minutes.

-

Upon reaction completion (monitored by TLC), neutralize the reaction mixture with aqueous 2N hydrochloric acid.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the triol intermediate.

Step 2: Introduction of the Pentafluoropentylthio Side Chain

-

The triol intermediate from Step 1 is selectively protected at the phenolic hydroxyl group.

-

The hydroxyl group at the terminus of the nonyl side chain is then converted to a leaving group (e.g., tosylate).

-

The tosylated intermediate is reacted with 4,4,5,5,5-pentafluoropentanethiol in the presence of a base (e.g., sodium hydride) in an anhydrous solvent like tetrahydrofuran (THF) to yield the sulfide precursor.

Step 3: Oxidation to Fulvestrant (Sulfoxide Mixture)

-

The sulfide precursor from Step 2 is dissolved in a suitable solvent such as methanol.

-

An oxidizing agent, such as sodium periodate in water, is added to the solution.

-

The reaction is stirred at room temperature, and its progress is monitored by TLC.

-

Upon completion, the reaction is worked up by removing the solvent, followed by extraction with an organic solvent.

-

The organic layer is washed, dried, and evaporated to yield the crude Fulvestrant as a mixture of two diastereomers (sulfoxide A and B).

-

Purification is typically achieved by crystallization from a solvent mixture like petroleum ether and ethyl acetate.[4]

Separation and Analysis of Diastereomers

The two diastereomers of Fulvestrant, sulfoxide A and sulfoxide B, can be separated for analytical and characterization purposes using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Separation of Fulvestrant Diastereomers

The following protocol is based on patented methods for the chiral separation of Fulvestrant diastereomers.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A chiral stationary phase column is typically used.

-

Mobile Phase: A mixture of a C5-C10 alkane (e.g., n-hexane) and a C3 alcohol (e.g., 2-propanol) is commonly employed. A typical ratio is 85:15 (v/v).

-

Flow Rate: Approximately 0.6 to 1.3 mL/min.

-

Temperature: The column is maintained at a constant temperature, for example, 30°C to 35°C.

-

Detection: UV detection at 220 nm and/or 240 nm.

-

Sample Preparation: A solution of the Fulvestrant diastereomeric mixture is prepared in the mobile phase.

-

Injection Volume: A suitable volume (e.g., 5-20 µL) is injected onto the column.

-

Elution: The diastereomers are eluted isocratically. The individual fractions corresponding to sulfoxide A and sulfoxide B can be collected for further analysis.

Pharmacological Profile

Fulvestrant's primary mechanism of action is the downregulation of the estrogen receptor. It binds competitively to the ER with an affinity comparable to that of estradiol.[3] This binding leads to a conformational change in the receptor, inhibiting its dimerization and nuclear localization, and ultimately promoting its degradation via the proteasome pathway.[1]

Comparative Activity of Diastereomers

Data Summary: Pharmacological and Physicochemical Properties of Fulvestrant

| Parameter | Value | Reference(s) |

| Chemical Formula | C₃₂H₄₇F₅O₃S | [5] |

| Molecular Weight | 606.77 g/mol | [5] |

| Mechanism of Action | Selective Estrogen Receptor Degrader (SERD) | [1] |

| ER Binding Affinity | Competitive with estradiol | [3] |

| Diastereomer Ratio (A:B) | Approximately 45:55 | [3] |

| IC50 (MCF-7 cells) | 0.29 nM | [6] |

Experimental Protocol: Estrogen Receptor Binding Assay

This is a generalized protocol for determining the binding affinity of a compound to the estrogen receptor.

-

Reagents: Purified human ERα, fluorescently labeled estradiol (e.g., Fluormone™ ES2), test compound (Fulvestrant or its individual diastereomers), and assay buffer.

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, combine the purified ERα, the fluorescently labeled estradiol, and the test compound at various concentrations.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well. The displacement of the fluorescently labeled estradiol by the test compound will result in a decrease in fluorescence polarization.

-

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand) can be determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: MCF-7 Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative activity of Fulvestrant on estrogen-dependent breast cancer cells.

-

Cell Line: MCF-7 human breast adenocarcinoma cells.

-

Culture Conditions: Maintain cells in a suitable growth medium supplemented with fetal bovine serum (FBS). For the assay, switch to a medium with charcoal-stripped FBS to remove endogenous estrogens.

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Fulvestrant (or its individual diastereomers) in the presence of a low concentration of estradiol to stimulate proliferation. Include appropriate controls (vehicle and estradiol alone).

-

Incubate the cells for a period of 5-7 days.

-

Assess cell viability using a suitable method, such as the MTT or SRB assay.

-

-

Data Analysis: Plot the cell viability (as a percentage of the estradiol-stimulated control) against the logarithm of the drug concentration. Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Visualizations

Fulvestrant exerts its effects by disrupting the estrogen receptor signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of Fulvestrant and a general workflow for its analysis.

Estrogen Receptor Signaling and Fulvestrant's Mechanism of Action

// Edges Estrogen -> ER [label="Binds", color="#202124"]; ER -> ER [label="Dimerization", arrowhead=none, color="#202124"]; ER -> ERE [label="Binds", color="#202124"]; ERE -> GeneTranscription [label="Activates", color="#202124"];

Fulvestrant -> ER [label="Binds & Blocks", color="#EA4335"]; ER -> Proteasome [label="Degradation", color="#EA4335", style=dashed]; ER -> ERE [style=invis]; // for layout } dot Caption: Mechanism of Fulvestrant action on the Estrogen Receptor signaling pathway.

Experimental Workflow for Fulvestrant Diastereomer Analysis

Conclusion

Fulvestrant represents a significant advancement in endocrine therapy for breast cancer, offering a unique mechanism of action that leads to the degradation of the estrogen receptor. Its existence as a mixture of two diastereomers, sulfoxide A and sulfoxide B, is a key aspect of its chemical nature. While preclinical data suggest these diastereomers are equally potent, this guide highlights the methodologies available for their separation and individual pharmacological characterization. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of Fulvestrant's properties and its role in cancer therapy. Further research providing publicly available, direct comparative data on the individual diastereomers would be beneficial to the scientific community.

References

The Structure-Activity Relationship of Fulvestrant's R-enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant (ICI 182,780) is a pivotal therapeutic agent in the management of hormone receptor-positive (HR+) breast cancer. As a selective estrogen receptor degrader (SERD), its mechanism of action involves not only antagonizing the estrogen receptor (ER) but also promoting its degradation. Fulvestrant is a complex molecule with a stereocenter at the sulfoxide group, leading to the existence of two diastereomers: the R-enantiomer and the S-enantiomer. The commercially available formulation is a mixture of these diastereomers. Understanding the structure-activity relationship (SAR) of each enantiomer is crucial for optimizing drug design and maximizing therapeutic efficacy. This technical guide provides an in-depth analysis of the SAR of the R-enantiomer of Fulvestrant, including available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways and experimental workflows.

While direct, publicly available, head-to-head comparative studies detailing the quantitative differences in biological activity between the R- and S-enantiomers of Fulvestrant are limited, this guide consolidates the available information for Fulvestrant (as a diastereomeric mixture) and provides the necessary experimental frameworks to conduct such a comparative analysis.

Quantitative Data Presentation

The following tables summarize the available quantitative data for Fulvestrant. It is important to note that these values generally represent the activity of the diastereomeric mixture unless otherwise specified. The lack of specific data for the individual R- and S-enantiomers highlights a key area for future research in the optimization of SERDs.

Table 1: Estrogen Receptor Binding Affinity of Fulvestrant

| Compound | Receptor | Assay Type | IC50 (nM) | Relative Binding Affinity (%) (Estradiol = 100%) |

| Fulvestrant | ERα | Competitive Radioligand Binding | 9.4[1] | 89[2] |

Table 2: In Vitro Anti-proliferative Activity of Fulvestrant

| Cell Line | Assay Type | IC50 (nM) |

| MCF-7 (ER+) | Cell Proliferation Assay | 0.29[3][4] |

| MDA-MB-231 (ER-) | Cell Proliferation Assay | >1000[5] |

Table 3: Estrogen Receptor Degradation Activity of Fulvestrant

| Cell Line | Treatment Concentration | Duration | ERα Degradation |

| MCF-7 | 100 nM | 24 hours | Complete inhibition of ERα expression[3] |

| MCF-7 | 20 nM | 72 hours | ~73.5% degradation of D538G mutant ER[6] |

| MCF-7 | Not Specified | Not Specified | Dose-dependent degradation[7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a foundation for researchers to conduct their own SAR studies on Fulvestrant enantiomers or other novel SERDs.

Competitive Radioligand Binding Assay for Estrogen Receptor Alpha (ERα)

Objective: To determine the binding affinity (Ki) of a test compound for ERα by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Human recombinant ERα

-

[³H]-Estradiol (Radioligand)

-

Test compound (e.g., Fulvestrant R-enantiomer)

-

Assay Buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid

-

96-well plates

-

Filter mats

-

Scintillation counter

Protocol:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

Dilute the [³H]-Estradiol to a final concentration typically near its Kd value.

-

Dilute the ERα preparation in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the ERα preparation, and the various concentrations of the test compound or vehicle control.

-

To determine non-specific binding, include wells with a high concentration of a known non-radiolabeled ERα ligand (e.g., unlabeled estradiol).

-

Initiate the binding reaction by adding the [³H]-Estradiol to all wells.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a filter mat using a cell harvester. The filter will trap the receptor-bound radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mats.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain the specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Western Blot Analysis for ERα Degradation

Objective: To qualitatively and quantitatively assess the ability of a test compound to induce the degradation of ERα protein in a cell-based assay.

Materials:

-

ER-positive breast cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Test compound (e.g., Fulvestrant R-enantiomer)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ERα and anti-loading control, e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Plate MCF-7 cells and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control band intensity. The percentage of ERα degradation can be calculated relative to the vehicle-treated control.[9][10]

-

MCF-7 Cell Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To determine the anti-proliferative activity (IC50) of a test compound on ER-positive breast cancer cells.

Materials:

-

MCF-7 cells

-

Phenol red-free cell culture medium supplemented with charcoal-stripped serum

-

Test compound (e.g., Fulvestrant R-enantiomer)

-

96-well plates

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization solution (for MTT assay)

-

Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Protocol:

-

Cell Seeding:

-

Seed MCF-7 cells in a 96-well plate at a predetermined optimal density in phenol red-free medium with charcoal-stripped serum to minimize background estrogenic effects.

-

Allow the cells to attach and acclimatize for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in the culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound or vehicle control.

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 5-7 days).

-

-

Measurement of Cell Viability:

-

For MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents and incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

-

Measure the luminescence.

-

-

-

Data Analysis:

Mandatory Visualizations

Estrogen Receptor Signaling Pathway

Caption: Estrogen Receptor Signaling Pathway and Fulvestrant's Mechanism of Action.

Experimental Workflow for a Structure-Activity Relationship (SAR) Study

Caption: A typical workflow for a structure-activity relationship (SAR) study of an ER antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. A Robotic MCF-7:WS8 Cell Proliferation Assay to Detect Agonist and Antagonist Estrogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Pharmacokinetics of Fulvestrant's Active Diastereomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fulvestrant, a cornerstone in the treatment of hormone receptor-positive breast cancer, is a selective estrogen receptor downregulator (SERD). A critical aspect of its pharmacology is that fulvestrant is a mixture of two diastereomers, Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B. These diastereomers are epimeric at the sulfur atom of the sulfoxide side chain. Extensive preclinical and clinical evaluations have concluded that both diastereomers exhibit equivalent pharmacological potency and possess virtually identical pharmacokinetic profiles.[1] Consequently, the pharmacokinetic data for fulvestrant is presented as a composite of this diastereomeric mixture, which is the clinically relevant and regulatory-accepted approach. This guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of fulvestrant, alongside experimental protocols and pathway visualizations.

Introduction to Fulvestrant and its Stereochemistry

Fulvestrant is a steroidal estrogen receptor (ER) antagonist that competitively binds to the ER with an affinity comparable to estradiol.[2] Its unique mechanism of action involves not only blocking the receptor but also inducing its degradation, thereby inhibiting estrogen-driven tumor growth. The commercially available formulation of fulvestrant consists of a roughly 45:55 ratio of two diastereomers, Fulvestrant Sulfoxide A and B.[1] Due to the lack of significant differences in their pharmacokinetic and pharmacodynamic properties, they are not individually quantified in routine clinical practice.[1]

Pharmacokinetic Profile

Fulvestrant exhibits a pharmacokinetic profile characterized by slow absorption after intramuscular injection, extensive distribution, and a long terminal half-life.

Absorption

Due to poor oral bioavailability, fulvestrant is administered via intramuscular injection. Following administration, it is slowly absorbed from the injection site, reaching maximum plasma concentrations (Cmax) at a median of approximately 7 days.[3]

Distribution

Fulvestrant is widely distributed throughout the body, with a large steady-state volume of distribution of approximately 3 to 5 L/kg.[1][2] It is highly bound to plasma proteins (99%), primarily to lipoproteins.[1]

Metabolism

The metabolism of fulvestrant is extensive and occurs through pathways analogous to those of endogenous steroids. These biotransformation routes include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate at various positions on the steroid nucleus. The sulfoxide side chain is also subject to oxidation. Cytochrome P450 3A4 (CYP3A4) is the primary isoenzyme involved in the oxidative metabolism of fulvestrant. The resulting metabolites are generally less active or have similar activity to the parent compound.

Excretion

Fulvestrant is cleared from the body primarily through the liver, with a high plasma clearance rate ranging from 9.3 to 14.3 mL/min/kg.[2] Excretion is almost exclusively via the feces, with less than 1% of the dose eliminated in the urine.[1] The terminal elimination half-life following intramuscular administration is approximately 40 to 50 days.

Quantitative Pharmacokinetic Data